Home > Products > Screening Compounds P17537 > (R)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
(R)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride - 331763-55-4

(R)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride

Catalog Number: EVT-362186
CAS Number: 331763-55-4
Molecular Formula: C10H13Cl2NO2
Molecular Weight: 250.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is the hydrochloride salt of the R enantiomer of baclofen. Baclofen, a synthetic derivative of γ-aminobutyric acid (GABA), is a centrally acting muscle relaxant primarily used for the treatment of spasticity. [] (R)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride exhibits specific binding to GABA-B receptors, a subtype of GABA receptors found in the central nervous system. [] While baclofen exists as a racemic mixture of R and S enantiomers, the R enantiomer ((R)-baclofen) is significantly more potent in its pharmacological activity. [, ] Consequently, (R)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride serves as a valuable tool in scientific research for investigating GABA-B receptor function, potential therapeutic targets, and the development of more selective and effective GABA-B receptor agonists. [, , ]

Future Directions
  • Developing more selective and potent GABA-B receptor agonists: This could lead to improved therapeutic outcomes for various conditions. [, ]
  • Investigating its potential for treating other neurological and psychiatric disorders: Research is ongoing to explore its efficacy in conditions such as anxiety, depression, and addiction. [, , ]
  • Exploring the potential of novel drug delivery systems: This could improve its bioavailability and reduce side effects. []

(RS)-4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen)

Compound Description: (RS)-4-Amino-3-(4-chlorophenyl)butanoic acid, commonly known as baclofen, is a selective agonist for the bicuculline-insensitive GABAB receptor. [] It is used clinically as a muscle relaxant and antispastic agent. [] Its R-(-)-enantiomer is about 100 times more active than the S-(+)-enantiomer. []

Relevance: Baclofen is the structural basis for the synthesis and pharmacological evaluation of the title compound, (R)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride, and its related homologues. [] Both compounds share a γ-aminobutyric acid (GABA) backbone and a chlorophenyl substituent, though the position of the chlorine on the phenyl ring and the position of the amino group on the butanoic acid chain differ.

Reference:

(RS)-5-Amino-4-(4-chlorophenyl)pentanoic acid (Compound 10)

Compound Description: (RS)-5-Amino-4-(4-chlorophenyl)pentanoic acid is a homologue of baclofen, synthesized by extending the carbon chain by one carbon at the carboxyl end. [] In pharmacological studies, it did not show detectable affinity for GABAA or GABAB receptor sites and was inactive as an agonist or antagonist at GABAB receptors. []

Relevance: This compound is a homologue of (R)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride, differing by the position of the chlorine atom on the phenyl ring and the presence of an additional methylene group in the carbon chain. The study of this compound provided insights into the structural requirements for GABAB receptor activity. []

Reference:

(R)-5-Amino-3-(4-chlorophenyl)pentanoic acid (Compound 11)

Compound Description: (R)-5-Amino-3-(4-chlorophenyl)pentanoic acid is another homologue of baclofen, extended by one carbon at the carboxyl end. [] Unlike compound 10, it exhibited weak affinity for GABAB receptor sites, being 50 times weaker than (R)-baclofen in inhibiting GABAB binding. [] It also showed weaker activity as an inhibitor of electrically induced contractions of the guinea pig ileum, but this inhibition was insensitive to the GABAB antagonist CGP35348. []

Relevance: This compound is also a homologue of (R)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride, sharing the R-configuration at the chiral center and the presence of a chlorophenyl substituent. The difference lies in the position of the chlorine atom on the phenyl ring and the presence of an additional methylene group in the carbon chain. The pharmacological profile of this compound, being weaker and insensitive to GABAB antagonists, highlights the importance of the precise structural arrangement for GABAB receptor interactions. []

Reference:

(S)-5-Amino-3-(4-chlorophenyl)pentanoic acid (Compound 12)

Compound Description: (S)-5-Amino-3-(4-chlorophenyl)pentanoic acid is the S-enantiomer of compound 11. [] Similar to (S)-baclofen, it did not interact significantly with GABAB receptor sites. [] It did inhibit electrically induced contractions of the guinea pig ileum, but this effect was also insensitive to the GABAB antagonist CGP35348. []

Relevance: This compound highlights the stereochemical specificity of GABAB receptor interactions. While sharing the same basic structure with (R)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride, the S-configuration at the chiral center abolishes significant interaction with GABAB receptors, mirroring the behavior of (S)-baclofen. []

Reference:

(R)-4-amino-3-(4-chloro-3-((2-fluoropyridin-4-yl)methoxy)phenyl)butanoic acid (Compound 1b)

Compound Description: (R)-4-amino-3-(4-chloro-3-((2-fluoropyridin-4-yl)methoxy)phenyl)butanoic acid is a fluoropyridyl ether analogue of baclofen. [] It was synthesized and radiolabeled with 18F for potential use as a PET radiotracer for studying the GABAB receptor in the mouse brain. [] It demonstrated high inhibition binding affinity and agonist response in vitro. [] In vivo studies showed that the 18F-labeled compound enters the mouse brain and its accumulation is partially mediated by GABAB receptors. []

Relevance: This compound is structurally related to (R)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride by sharing the R-configuration, the aminobutyric acid core, and a chlorophenyl substituent. The main difference is the addition of a (2-fluoropyridin-4-yl)methoxy group at the 3-position of the phenyl ring. This modification was introduced to enable radiolabeling with 18F and improve brain penetration, highlighting the ongoing efforts to develop better tools for studying the GABAB receptor. []

Reference:

4-Amino-3-(5-methyl-2-thienyl)butyric acid (Compound 5d)

Compound Description: 4-Amino-3-(5-methyl-2-thienyl)butyric acid is a 3-thienylaminobutyric acid derivative. [] It was synthesized and evaluated for its binding affinity to the GABAB receptor. [] It displayed potent and specific binding, with an IC50 value of 1.34 μM for displacement of (R)-(-)-[3H]baclofen. []

Reference:

4-Amino-3-(5-chloro-2-thienyl)butyric acid (Compound 5h)

Compound Description: 4-Amino-3-(5-chloro-2-thienyl)butyric acid is another 3-thienylaminobutyric acid derivative. [] It was also synthesized and evaluated for its GABAB receptor binding affinity. [] This compound exhibited even more potent and specific binding than compound 5d, with an IC50 value of 0.61 μM for displacement of (R)-(-)-[3H]baclofen. []

Relevance: Similar to compound 5d, this compound shares the aminobutyric acid core with (R)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride, but the chlorophenyl substituent is replaced with a 5-chloro-2-thienyl group. The high binding affinity of this compound further supports the notion that aromatic heterocycles, like thiophene, can effectively substitute the phenyl ring in baclofen-like GABAB receptor ligands. []

Reference:

4-Amino-3-(7-methylbenzo[b]furan-2-yl)butanoic acid

Compound Description: 4-Amino-3-(7-methylbenzo[b]furan-2-yl)butanoic acid is a benzo[b]furyl aminobutyric acid derivative. [] This compound was synthesized and found to be a potent and specific ligand for GABAB receptors, with an IC50 value of 5.4 μM for the displacement of [3H]GABA. []

Relevance: This compound, like compounds 5d and 5h, highlights the possibility of replacing the chlorophenyl substituent in (R)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride with a different aromatic system, in this case, a 7-methylbenzo[b]furan, while retaining GABAB receptor affinity. This finding expands the understanding of structural requirements for GABAB receptor ligands. []

Source and Classification

This compound is primarily sourced from chemical suppliers and research institutions focused on pharmaceutical development. It falls under the category of amino acids and derivatives, specifically those with chlorinated aromatic groups, which are significant in drug design and synthesis.

Synthesis Analysis

Methods of Synthesis

The synthesis of (R)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride typically involves several key steps:

  1. Starting Material: The synthesis begins with a suitable chiral precursor, often derived from naturally occurring amino acids or synthesized from simple organic compounds.
  2. Asymmetric Hydrogenation: A common method for synthesizing this compound involves asymmetric hydrogenation of a substituted cinnamic acid derivative using chiral catalysts such as rhodium or ruthenium under hydrogen gas. This step is crucial for ensuring the production of the desired enantiomer with high enantioselectivity.
  3. Reaction Conditions: The reaction conditions generally include moderate temperatures and pressures to optimize yield and minimize by-products. For example, conditions may involve temperatures around 50-70°C and pressures ranging from 1 to 5 atm.
  4. Hydrochloride Formation: The final step involves converting the free amino acid into its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability for further applications.

Industrial Production

In industrial settings, large-scale production utilizes optimized catalysts and reaction conditions to maximize yield and purity while minimizing environmental impact. This often includes continuous flow reactors or batch processes designed for efficiency.

Molecular Structure Analysis

The molecular structure of (R)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride can be described as follows:

  • Linear Formula: C10H12ClNO2
  • Molecular Weight: Approximately 215.67 g/mol
  • Structural Features:
    • An amino group (-NH2)
    • A chlorophenyl group attached to a butanoic acid moiety
    • A chiral center at the carbon adjacent to the amino group

The three-dimensional conformation of this compound is significant for its biological activity, as the spatial arrangement affects interactions with biological targets.

Chemical Reactions Analysis

Types of Reactions

(R)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride can undergo various chemical reactions:

  1. Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The chlorine atom on the aromatic ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups under basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride
  • Nucleophiles for Substitution: Amines or thiols under basic conditions
Mechanism of Action

The mechanism of action for (R)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride primarily relates to its role as a neurotransmitter modulator. It is structurally similar to known GABAergic compounds, which suggests that it may interact with GABA receptors in the central nervous system, potentially leading to effects such as muscle relaxation or anticonvulsant activity.

Relevant Data

Studies have indicated that compounds with similar structures exhibit varying degrees of binding affinity at GABA receptors, suggesting that (R)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride may also possess therapeutic potential in treating neurological disorders.

Physical and Chemical Properties Analysis

Relevant Data

The compound's solubility profile makes it suitable for formulation in various pharmaceutical preparations, enhancing its applicability in drug development.

Applications

(R)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride has several scientific applications:

  1. Pharmaceutical Development: Used as an intermediate in the synthesis of drugs targeting neurological disorders due to its potential GABAergic activity.
  2. Research Tool: Serves as a valuable compound in biochemical research aimed at understanding neurotransmitter systems and developing new therapeutic agents.
  3. Organic Synthesis: Acts as a versatile building block in organic synthesis, particularly in creating complex molecules with specific biological activities.

Properties

CAS Number

331763-55-4

Product Name

(R)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride

IUPAC Name

(3R)-3-amino-4-(3-chlorophenyl)butanoic acid;hydrochloride

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

InChI

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1

InChI Key

MRFPEMYQUCEGDY-SBSPUUFOSA-N

SMILES

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@H](CC(=O)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.